Sirt6-IN-3 Exhibits 12-Fold Higher Potency Against SIRT6 than the Common Tool Inhibitor OSS-128167
Sirt6-IN-3 inhibits SIRT6 deacetylase activity with an IC50 of 7.46 ± 0.79 μM in a FLUOR DE LYS assay [1]. In contrast, the widely used SIRT6 inhibitor OSS-128167 (also known as SIRT6-IN-1) exhibits an IC50 of 89 μM against SIRT6 under comparable conditions [2]. This represents a 12-fold improvement in potency, making Sirt6-IN-3 a more potent tool for probing SIRT6 function at lower, more selective concentrations.
| Evidence Dimension | SIRT6 Deacetylase Inhibition Potency (IC50) |
|---|---|
| Target Compound Data | 7.46 ± 0.79 μM (Sirt6-IN-3) |
| Comparator Or Baseline | 89 μM (OSS-128167) |
| Quantified Difference | ~12-fold more potent |
| Conditions | FLUOR DE LYS assay (recombinant SIRT6) |
Why This Matters
Higher potency enables the use of lower compound concentrations, reducing the risk of off-target effects and improving the signal-to-noise ratio in cellular assays.
- [1] Song N, et al. Discovery of a pyrrole-pyridinimidazole derivative as novel SIRT6 inhibitor for sensitizing pancreatic cancer to gemcitabine. Cell Death Dis. 2023 Aug 4;14(8):499. doi:10.1038/s41419-023-06018-1. View Source
- [2] TargetMol. OSS_128167 (SIRT6-IN-1) Product Datasheet. Accessed 2026. View Source
